![molecular formula C19H26ClN3O2 B5025911 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine](/img/structure/B5025911.png)
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a piperidine ring substituted with a methoxyethoxy group
準備方法
The synthesis of 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole ring.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.
Introduction of the methoxyethoxy group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the piperidine ring is oxidized to form corresponding oxides or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the compound to reduce the pyrazole ring or the piperidine ring to form corresponding reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring or the piperidine ring are replaced with other functional groups. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with improved properties. It is also used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, such as G-protein coupled receptors or ion channels, leading to the activation or inhibition of signaling pathways.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, leading to the modulation of cellular processes.
Interaction with DNA or RNA: The compound may interact with DNA or RNA, leading to the inhibition of gene expression or the disruption of nucleic acid synthesis.
The specific molecular targets and pathways involved depend on the biological activity of the compound and the context in which it is used.
類似化合物との比較
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine can be compared with other similar compounds, such as:
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-hydroxyethoxy)piperidine: This compound differs by having a hydroxyethoxy group instead of a methoxyethoxy group, which may affect its chemical and biological properties.
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-ethoxyethoxy)piperidine: This compound differs by having an ethoxyethoxy group instead of a methoxyethoxy group, which may affect its solubility and reactivity.
1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-propoxyethoxy)piperidine: This compound differs by having a propoxyethoxy group instead of a methoxyethoxy group, which may affect its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-22-13-16(19(21-22)15-4-3-5-17(20)12-15)14-23-8-6-18(7-9-23)25-11-10-24-2/h3-5,12-13,18H,6-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTAGIZXCXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC(CC3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
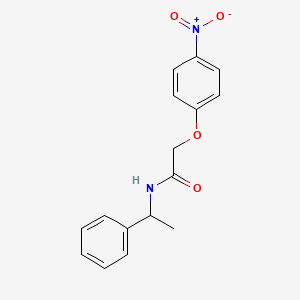
![[4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid](/img/structure/B5025844.png)
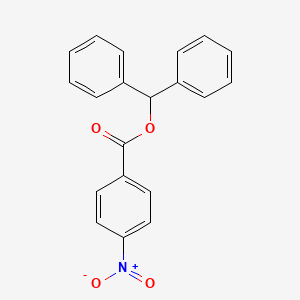
![1-[2-[2-(2-ethoxyphenoxy)ethoxy]phenyl]ethanone](/img/structure/B5025849.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
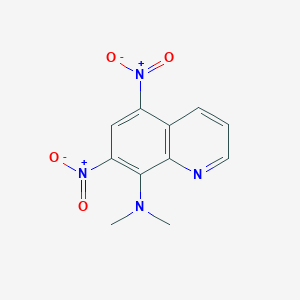
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
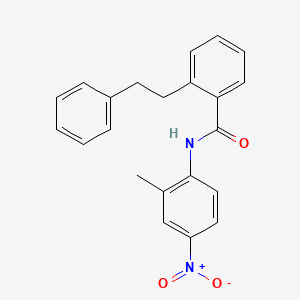
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-methylbenzenesulfonamide](/img/structure/B5025888.png)
![ETHYL 7-CYCLOPROPYL-3-[(4-FLUOROPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)
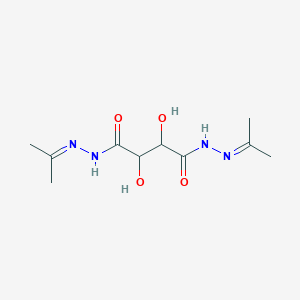
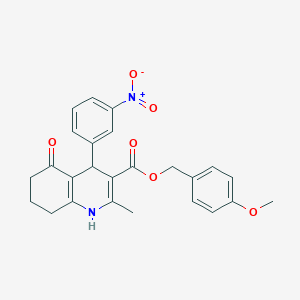
![2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B5025920.png)
